6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2-chloro-6-fluorobenzyl)oxime
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Overview
Description
The compound “6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2-chloro-6-fluorobenzyl)oxime” is a complex organic molecule. It has a molecular weight of 307.17 . It is a solid substance stored under nitrogen at 4°C .
Molecular Structure Analysis
The compound contains an imidazo[2,1-b][1,3]thiazole core, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . This core is attached to a 4-bromophenyl group and a complex oxime group. The exact 3D structure would require more specific information or computational modeling to determine.Physical and Chemical Properties Analysis
The compound is a solid with a melting point of 188-190°C . It is stored under nitrogen at 4°C .Scientific Research Applications
Synthesis and Structural Analysis
Research efforts have focused on the synthesis of compounds with the imidazo[2,1-b][1,3]thiazole moiety and their structural characterization. For example, studies on the crystal and molecular structure of related compounds highlight their crystallization in specific space groups, showcasing the importance of intermolecular interactions like C-H…N, C-H…O, and C-H…F in stabilizing the crystal structure. Such detailed analyses provide insights into the potential reactivity and interaction capabilities of these compounds (Banu et al., 2010; Banu et al., 2013).
Antitumor and Antimicrobial Activities
The synthesis of guanylhydrazones from imidazo[2,1-b]thiazoles has been explored for their potential antitumor activities, with some compounds exhibiting inhibitory effects on mitochondrial respiratory chain complexes and inducing apoptosis in cancer cell lines. This suggests a promising avenue for developing new anticancer therapies (Andreani et al., 2005). Additionally, the antimicrobial activities of compounds containing the imidazo[2,1-b]thiazole moiety against various bacterial and fungal pathogens have been documented, indicating their potential as novel antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010).
Antioxidant Properties
The antioxidant properties of benzo[4, 5]imidazo[2, 1-b]thiazole derivatives have also been studied, with some compounds showing significant inhibition of oxidative processes. This highlights their potential as antioxidants, which could have implications for their use in pharmaceuticals or as protective agents in various industrial applications (Nikhila et al., 2020).
Electrophilic Substitution and Molecular Docking Studies
Investigations into the electrophilic substitution reactions of imidazo[2,1-b]thiazoles have provided insights into the reactivity of these compounds, potentially enabling the design of targeted chemical modifications for specific applications. Moreover, molecular docking studies of certain derivatives have indicated their binding affinity to specific receptors, suggesting their utility in the development of receptor-targeted therapies (O'daly et al., 1991; Choodamani et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to target protein kinases such as vascular endothelial growth factor (vegf), platelet-derived growth factor (pdgf) receptor families, and serine/threonine kinase raf .
Mode of Action
Similar compounds have been found to inhibit the activity of their target proteins, leading to a disruption in the signaling pathways they are involved in .
Biochemical Pathways
Similar compounds have been found to affect pathways related to cell growth and proliferation, potentially leading to anti-cancer effects .
Pharmacokinetics
Similar compounds have been found to have good bioavailability and are well distributed in the body .
Result of Action
Similar compounds have been found to inhibit cell growth and induce apoptosis in cancer cells .
Action Environment
Similar compounds have been found to be stable under physiological conditions .
Properties
IUPAC Name |
(E)-1-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-N-[(2-chloro-6-fluorophenyl)methoxy]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrClFN3OS/c20-13-6-4-12(5-7-13)18-17(25-8-9-27-19(25)24-18)10-23-26-11-14-15(21)2-1-3-16(14)22/h1-10H,11H2/b23-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NABYAKOTMQZTBT-AUEPDCJTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CON=CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CO/N=C/C2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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